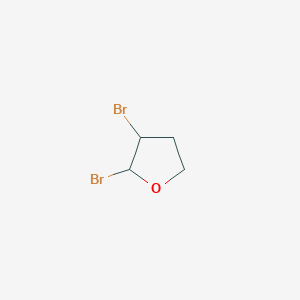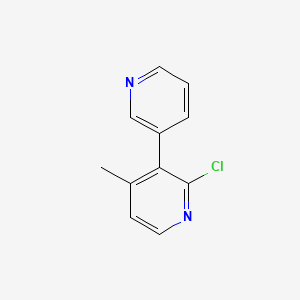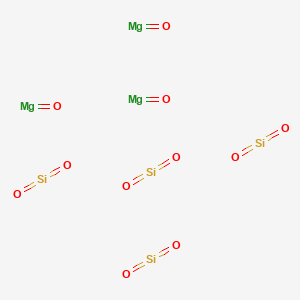
Talc(Mg3H2(SiO3)4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Talc, chemically known as magnesium silicate hydroxide (Mg3H2(SiO3)4), is a naturally occurring mineral. It is widely recognized for its softness and is often used in its powdered form. Talc is primarily composed of magnesium, silicon, and oxygen. It is commonly found in metamorphic rocks and is used in various industrial applications due to its unique properties such as being chemically inert, non-toxic, and having a high thermal resistance .
准备方法
Synthetic Routes and Reaction Conditions: Talc can be synthesized through the hydrothermal alteration of magnesium-rich minerals. The process involves the reaction of magnesium oxide (MgO) with silicon dioxide (SiO2) in the presence of water at high temperatures and pressures. The reaction can be represented as:
3MgO+4SiO2+H2O→Mg3H2(SiO3)4
Industrial Production Methods: In industrial settings, talc is produced by mining talc ores, which are then crushed and ground into fine powders. The process involves several steps:
Mining: Talc ores are extracted from open-pit mines.
Crushing: The extracted ores are crushed using hammer mills.
Drying: The crushed ores are dried in vertical dryers.
Grinding: The dried ores are ground into fine powders using hammer mills.
化学反应分析
Types of Reactions: Talc is relatively inert and does not undergo many chemical reactions. it can participate in the following types of reactions:
Dehydration: At high temperatures, talc can lose water molecules.
Acid-Base Reactions: Talc can react with strong acids and bases, although it is generally resistant to chemical attack.
Common Reagents and Conditions:
Dehydration: Heating talc to temperatures above 800°C can cause it to lose water molecules.
Acid-Base Reactions: Strong acids like hydrochloric acid (HCl) and strong bases like sodium hydroxide (NaOH) can react with talc under specific conditions.
Major Products Formed:
Dehydration: The major product formed is anhydrous magnesium silicate.
Acid-Base Reactions: The products depend on the specific reagents used but can include magnesium salts and silicic acid
科学研究应用
Talc has a wide range of applications in scientific research and industry:
Chemistry: Used as a carrier for catalysts and as a filler in various chemical processes.
Biology: Employed in cell culture as a non-reactive substrate.
Medicine: Utilized in pharmaceutical formulations as a filler and anti-caking agent.
Industry: Widely used in the production of ceramics, paint, paper, rubber, and plastics. .
作用机制
Talc exerts its effects primarily through its physical properties rather than chemical reactivity. Its layered structure allows it to act as a lubricant and anti-caking agent. In biological systems, talc can induce an inflammatory response when inhaled in large quantities, leading to conditions such as talcosis. The molecular targets and pathways involved in talc’s biological effects are primarily related to its physical interaction with cells and tissues .
相似化合物的比较
Kaolinite (Al2Si2O5(OH)4): Another clay mineral with similar applications but different chemical composition.
Mica (KAl2(AlSi3O10)(OH)2): A silicate mineral with a layered structure, used in similar industrial applications.
Gypsum (CaSO4·2H2O): A sulfate mineral used in construction and industrial applications.
Uniqueness of Talc: Talc’s unique properties, such as its extreme softness, high thermal resistance, and chemical inertness, make it distinct from other similar compounds. Its ability to act as a lubricant and anti-caking agent is particularly valuable in various industrial and pharmaceutical applications .
属性
分子式 |
Mg3O11Si4 |
|---|---|
分子量 |
361.25 g/mol |
IUPAC 名称 |
dioxosilane;oxomagnesium |
InChI |
InChI=1S/3Mg.4O2Si.3O/c;;;4*1-3-2;;; |
InChI 键 |
XBPUDTAATCFDRE-UHFFFAOYSA-N |
规范 SMILES |
O=[Mg].O=[Mg].O=[Mg].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


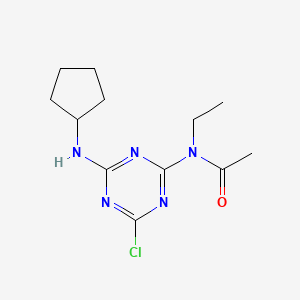


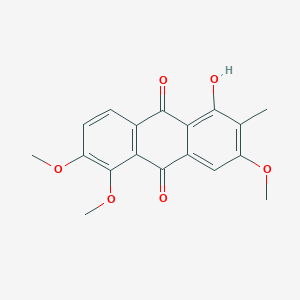
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)

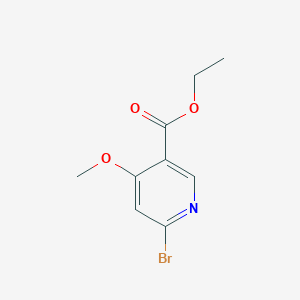
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
